2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-
Overview
Description
2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- is a member of the furanone family, which are heterocyclic organic compounds containing a furan ring with a ketone group This compound is known for its distinctive flavor and aroma properties, making it a valuable additive in the food industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of tricarbonyl compounds, which can be achieved through biomimetic approaches or chemical synthesis using transition metal complexes and ketene transformations . The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The furan ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Scientific Research Applications
2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: The compound’s bioactive properties make it a subject of interest in biological studies, particularly in understanding its interactions with biological systems.
Medicine: Research explores its potential therapeutic applications, including its role as an antimicrobial or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial properties may result from disrupting microbial cell membranes or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one: Another member of the furanone family with similar flavoring properties.
4-Hydroxy-3,5-dimethylthiophen-2(5H)-one: A thiophene derivative with comparable chemical reactivity.
Uniqueness
2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- stands out due to its specific structural features, such as the presence of both hydroxyl and methyl groups, which contribute to its unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance compared to similar compounds.
Properties
IUPAC Name |
3-hydroxy-2,4-dimethyl-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)4(2)9-6(3)8/h4,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFWUMWMONMZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)O1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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